

Cross-reactivity of hDHODH-IN-9 with DHODH from other species

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Compound of Interest		
Compound Name:	hDHODH-IN-9	
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Cross-Reactivity of DHODH Inhibitors: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of two well-characterized dihydroorotate dehydrogenase (DHODH) inhibitors, brequinar and the active metabolite of leflunomide (A771726), against DHODH from different species. Dihydroorotate dehydrogenase is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it a critical target for the development of therapeutics for cancer, autoimmune diseases, and parasitic infections. Understanding the species-specific inhibitory profiles of these compounds is crucial for preclinical studies and translational research.

In Vitro Inhibitory Activity of DHODH Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of brequinar and A771726 against DHODH from human, rat, mouse, and Plasmodium falciparum. The data highlights the significant species-specific differences in the potency of these inhibitors.



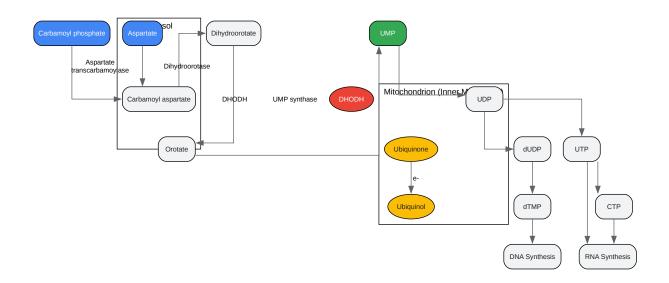
Inhibitor	Human DHODH IC50	Rat DHODH IC50	Mouse DHODH IC50	Plasmodium falciparum DHODH IC50
Brequinar	4.5 - 10 nM[1][2] [3]	127 - 367 nM[1] [3]	N/A (inhibition observed in murine models)	880 μM[4]
A771726	411 nM - 1.1 μM[2][3]	19 nM[3]	2.6 μM (for DSM265, another DHODH inhibitor)[5]	Poor inhibitor[6]

Note: A specific IC50 value for brequinar against purified mouse DHODH was not readily available in the reviewed literature, though its inhibitory effects have been observed in murine models[7]. Similarly, while A771726 is established as a poor inhibitor of P. falciparum DHODH, a precise IC50 value is not consistently reported[6]. The provided mouse DHODH IC50 for DSM265 offers a point of reference for the sensitivity of the murine enzyme to DHODH inhibitors[5].

De Novo Pyrimidine Biosynthesis Pathway

Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis.





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Caption: The de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH.

Experimental Protocols DHODH Enzyme Inhibition Assay (Colorimetric)

This protocol outlines a common method for determining the IC50 values of DHODH inhibitors using a colorimetric assay that measures the reduction of 2,6-dichloroindophenol (DCIP).

Materials:

- Recombinant DHODH enzyme (human, rat, mouse, or P. falciparum)
- · L-Dihydroorotate (DHO) Substrate



- Decylubiquinone (CoQ D) Electron acceptor
- 2,6-dichloroindophenol (DCIP) Colorimetric indicator
- Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% Glycerol, 0.1% Triton X-100
- Test inhibitors (Brequinar, A771726) dissolved in DMSO
- 96-well or 384-well microplates
- Microplate reader capable of measuring absorbance at 600 nm

Procedure:

- Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute these stock solutions in the assay buffer to the desired final concentrations.
- Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, DHO, CoQ D, and DCIP at their final desired concentrations. For example, 200 μM Ldihydroorotate, 20 μM CoQ D, and 120 μM DCIP[8].
- Enzyme and Inhibitor Incubation: Add the diluted test inhibitors to the wells of the microplate.
 Then, add the recombinant DHODH enzyme to each well. The final enzyme concentration
 will depend on the specific activity of the enzyme preparation[9]. Incubate the enzyme and
 inhibitor mixture at room temperature for a specified period (e.g., 20 minutes) to allow for
 inhibitor binding.
- Initiation of Reaction: Initiate the enzymatic reaction by adding the reaction mixture containing the substrate and cofactors to each well.
- Absorbance Measurement: Immediately begin monitoring the decrease in absorbance at 600
 nm at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader. The
 decrease in absorbance corresponds to the reduction of DCIP, which is coupled to the
 oxidation of dihydroorotate by DHODH.
- Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration.
 Determine the percent inhibition relative to a DMSO control (no inhibitor). Plot the percent

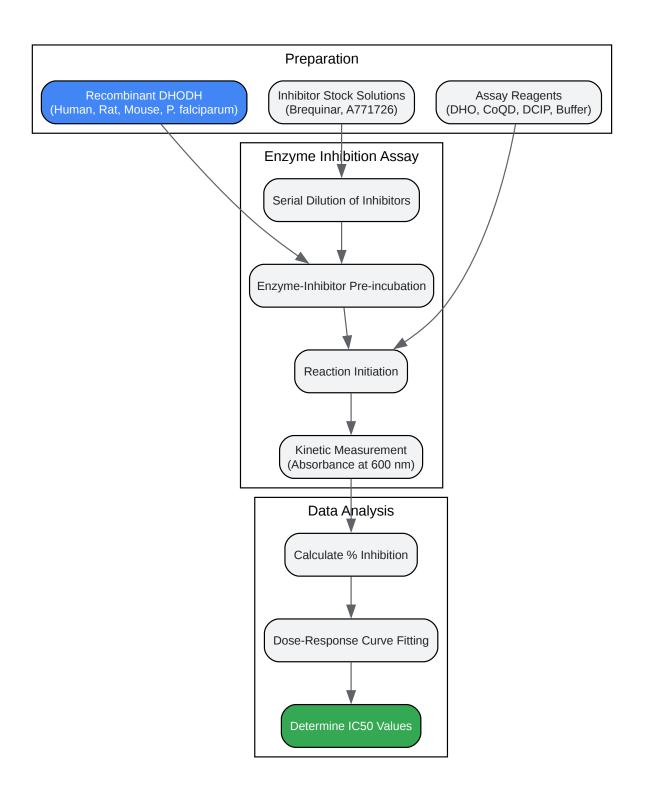


inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cross-reactivity of DHODH inhibitors.





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Caption: Workflow for determining the cross-reactivity of DHODH inhibitors.



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